molecular formula C13H10F3NO4S3 B8268807 N-(Phenylsulfonyl)-N-((trifluoromethyl)thio)benzenesulfonamide

N-(Phenylsulfonyl)-N-((trifluoromethyl)thio)benzenesulfonamide

Cat. No.: B8268807
M. Wt: 397.4 g/mol
InChI Key: VRJMVVZYYCGDRV-UHFFFAOYSA-N
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Description

N-(Phenylsulfonyl)-N-((trifluoromethyl)thio)benzenesulfonamide is a complex organic compound characterized by the presence of sulfonyl and trifluoromethylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylsulfonyl)-N-((trifluoromethyl)thio)benzenesulfonamide typically involves the reaction of phenylsulfonyl chloride with a trifluoromethylthiolating agent in the presence of a base. Common bases used in this reaction include triethylamine or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(Phenylsulfonyl)-N-((trifluoromethyl)thio)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides.

    Reduction: Reduction reactions can lead to the formation of thiols or sulfides.

    Substitution: The sulfonyl and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA may yield sulfonic acids, while reduction with LiAlH4 may produce thiols.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl and trifluoromethylthio groups into molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Phenylsulfonyl)-N-((trifluoromethyl)thio)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and trifluoromethylthio groups can modulate the compound’s binding affinity and specificity, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(Phenylsulfonyl)benzenesulfonamide: Lacks the trifluoromethylthio group, which may result in different chemical and biological properties.

    N-(Trifluoromethylthio)benzenesulfonamide: Lacks the phenylsulfonyl group, affecting its reactivity and applications.

Uniqueness

N-(Phenylsulfonyl)-N-((trifluoromethyl)thio)benzenesulfonamide is unique due to the presence of both sulfonyl and trifluoromethylthio groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Biological Activity

N-(Phenylsulfonyl)-N-((trifluoromethyl)thio)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure:
this compound features a sulfonamide group with a trifluoromethylthio substitution. This unique structure contributes to its reactivity and biological properties.

Synthesis:
The synthesis typically involves the reaction of phenylsulfonyl chloride with a trifluoromethylthiolating agent in the presence of bases like triethylamine or pyridine under anhydrous conditions. This method ensures high yield and purity, which are crucial for biological evaluations.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl and trifluoromethylthio groups enhance binding affinity and specificity, potentially leading to various physiological effects such as:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Modulation of Ion Channels: It has been suggested that this compound could influence calcium ion influx, thereby affecting muscle contraction and apoptosis pathways .

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis through increased intracellular calcium levels, which is critical for the apoptotic process .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-70.21Apoptosis induction via calcium influx
Compound BHepG23.96Inhibition of cell proliferation
This compoundTBDTBDTBD

Other Biological Activities

In addition to anticancer effects, related compounds have demonstrated:

  • Anti-inflammatory Effects: Some studies indicate potential anti-inflammatory activity through inhibition of inflammatory mediators.
  • Antimicrobial Properties: Certain derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents .

Case Studies

  • Vascular Smooth Muscle Reactivity: A study investigated the effects of similar compounds on vascular smooth muscle. It was found that certain derivatives activated phospholipase C, leading to increased perfusion pressure and enhanced muscle reactivity due to elevated calcium levels .
  • Antitumor Efficacy: Research on a series of pyrazoline hybrids highlighted their anticancer activities against multiple cell lines. The findings suggested that structural modifications could enhance potency and selectivity against cancer cells .

Properties

IUPAC Name

N-(benzenesulfonyl)-N-(trifluoromethylsulfanyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO4S3/c14-13(15,16)22-17(23(18,19)11-7-3-1-4-8-11)24(20,21)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJMVVZYYCGDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(SC(F)(F)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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